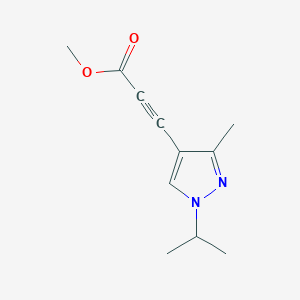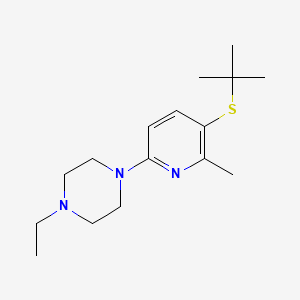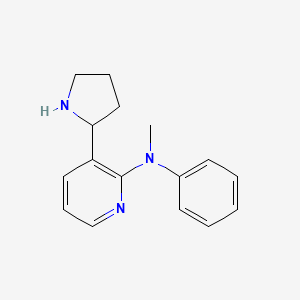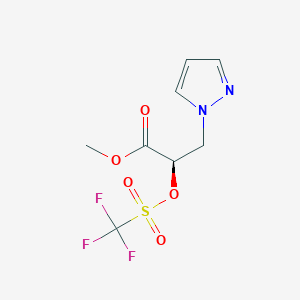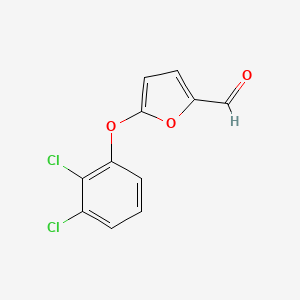
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde is an organic compound belonging to the class of furan derivatives. It has the molecular formula C12H8Cl2O3 and a molecular weight of 271.09 g/mol. This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenoxy group and an aldehyde group.
Méthodes De Préparation
The synthesis of 5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method provides good to high yields and short reaction times. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral and anticancer properties . Additionally, it is used in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
5-(2,3-Dichlorophenoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as 2,3-dihydrobenzofuran-5-carboxaldehyde and 5-(2-fluoro-phenyl)-furan-2-carbaldehyde . These compounds share structural similarities but differ in their substituents and functional groups. The presence of the 2,3-dichlorophenoxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H6Cl2O3 |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
5-(2,3-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-8-2-1-3-9(11(8)13)16-10-5-4-7(6-14)15-10/h1-6H |
Clé InChI |
GBYVULUWVIXWCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


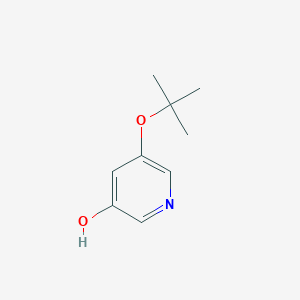
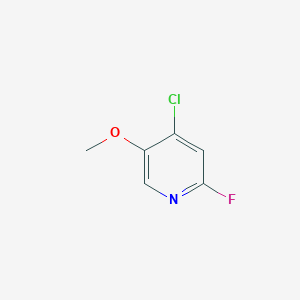
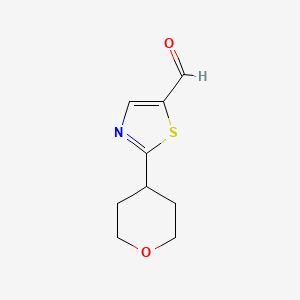
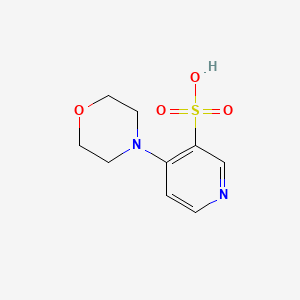
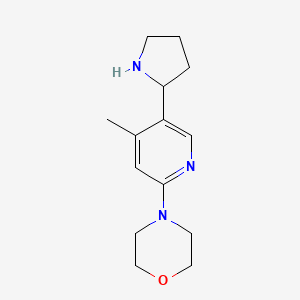

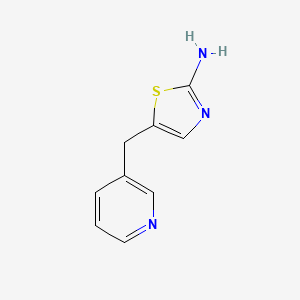

![2-(((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808705.png)
